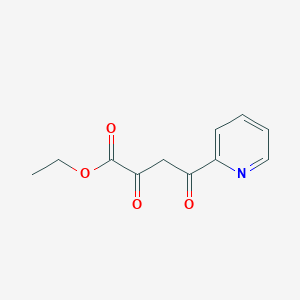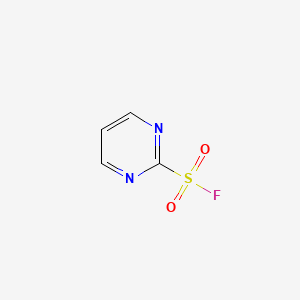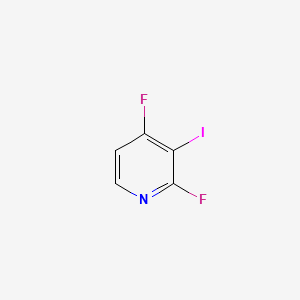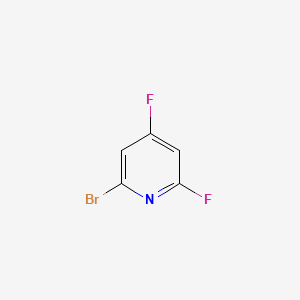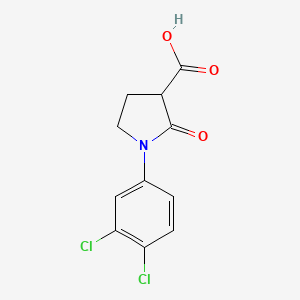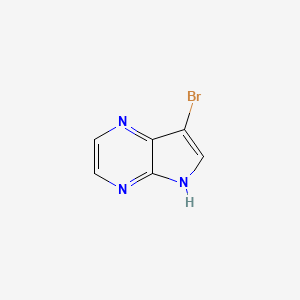
3-Bromo-4,7-diazaindole
描述
3-Bromo-4,7-diazaindole: is a heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of diazaindole, where a bromine atom is substituted at the third position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-4,7-diazaindole typically involves the bromination of 4,7-diazaindole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dimethylformamide (DMF) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4,7-diazaindole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in solvents like or .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido-diazaindole or thiocyanato-diazaindole derivatives.
Oxidation Products: Oxidized forms of the diazaindole ring.
Reduction Products: Reduced forms of the diazaindole ring.
科学研究应用
Chemistry:
3-Bromo-4,7-diazaindole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized diazaindoles, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound derivatives have shown potential as kinase inhibitors, which are important in the treatment of cancer and other diseases. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug discovery .
Industry:
The compound is also used in material science for the development of organic semiconductors and other advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics .
作用机制
The mechanism of action of 3-Bromo-4,7-diazaindole and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it effective in cancer treatment .
相似化合物的比较
4,7-Diazaindole: The parent compound without the bromine substitution.
5-Bromo-4,7-diazaindole: A similar compound with the bromine atom at the fifth position.
3-Chloro-4,7-diazaindole: A compound with a chlorine atom instead of bromine at the third position.
Uniqueness:
3-Bromo-4,7-diazaindole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The bromine atom at the third position can enhance the compound’s ability to participate in substitution reactions and improve its binding affinity to certain enzymes compared to its analogs .
属性
IUPAC Name |
7-bromo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVCAYYYCIWBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480462 | |
| Record name | 3-BROMO-4,7-DIAZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56015-31-7 | |
| Record name | 3-BROMO-4,7-DIAZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

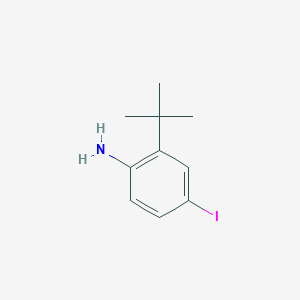


![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
